

Application Notes and Protocols: Medicinal Chemistry Applications of 5-Bromo-2-methylpyrimidine Derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-methylpyrimidine

Cat. No.: B124572

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Introduction

5-Bromo-2-methylpyrimidine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including the presence of a reactive bromine atom at the 5-position and a methyl group at the 2-position of the pyrimidine ring, make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules.^[1] The pyrimidine core is a privileged structure in drug discovery, mimicking the purine bases of ATP and enabling competitive binding to the ATP-binding sites of various enzymes, particularly kinases.^{[2][3]} This document provides detailed application notes, experimental protocols, and quantitative data for the use of **5-bromo-2-methylpyrimidine** derivatives in medicinal chemistry, with a focus on their role as kinase inhibitors and in the synthesis of other therapeutic agents.

I. Applications in Kinase Inhibition

The **5-bromo-2-methylpyrimidine** scaffold is a key component in the design and synthesis of potent and selective kinase inhibitors for the treatment of cancer and other diseases.^{[3][4]} The bromine atom serves as a convenient handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig

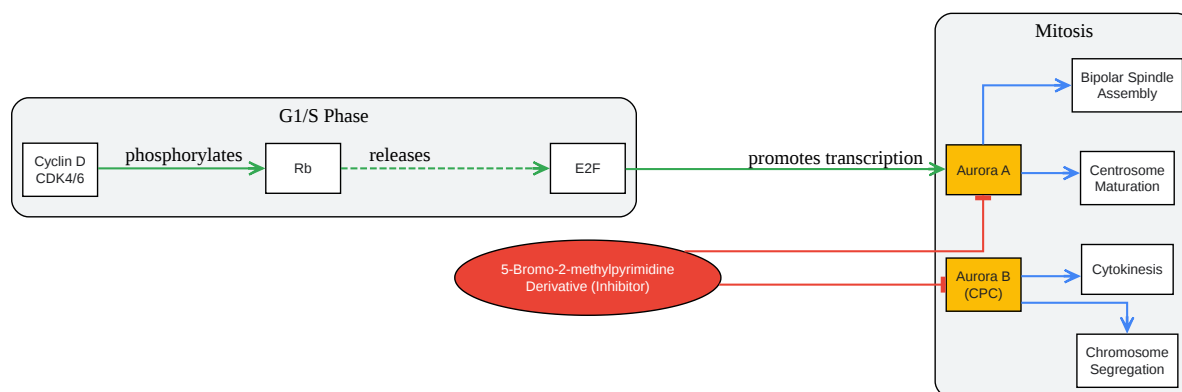
aminations, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2]

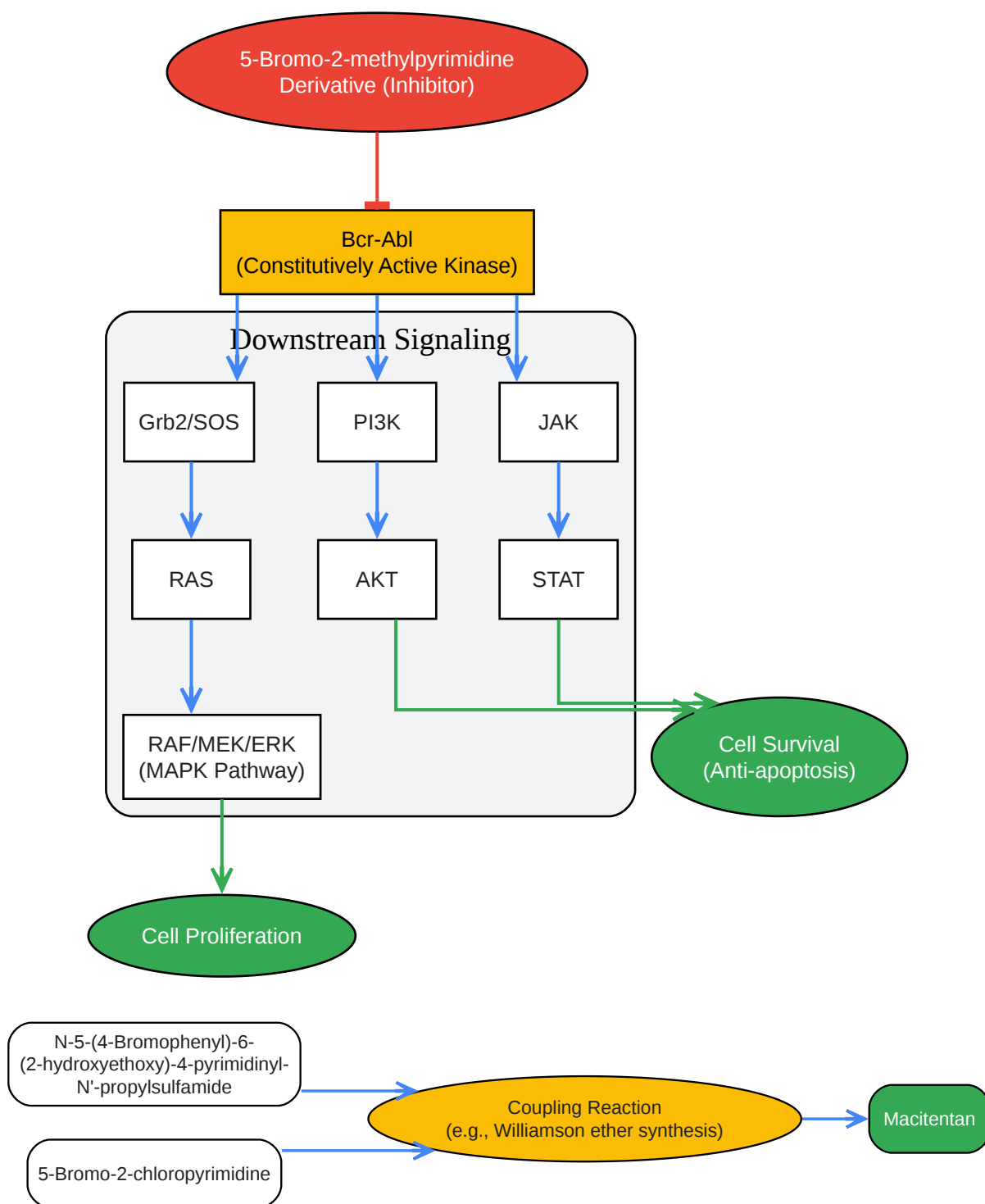
Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are crucial for the regulation of mitosis. Their overexpression is implicated in the pathogenesis of numerous cancers, making them attractive targets for anticancer drug discovery.[2] 2,4-Diaminopyrimidine-based compounds, often synthesized from 5-bromopyrimidine derivatives, have shown significant promise as Aurora kinase inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[2]

Compound ID	Target	IC50 (nM)	Cell Line	Antiproliferative IC50 (μM)	Reference
1	Aurora A	309	HCT-116	1.31	[5]
Aurora B	293	A549	12.05	[5]	
MCF-7	20.53	[5]			
MLN8237 (Alisertib)	Aurora A	1.2	-	-	[6]
AZD1152 (Barasertib)	Aurora B	0.37	-	-	[6]
AMG900	Aurora A	4	-	-	[6]
PF-03814735	Aurora A	0.8	-	-	[6]

The Aurora kinase signaling pathway is integral to the proper execution of mitosis. Aurora A is primarily involved in centrosome maturation and the formation of the bipolar spindle, while Aurora B, as part of the chromosomal passenger complex (CPC), ensures correct chromosome segregation and cytokinesis.[1][3] Inhibition of these kinases disrupts these processes, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.





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